REACTION_SMILES
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[CH2:28]([Cl:29])[Cl:30].[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[CH3:1][n:2]1[c:3]([C:7]([CH3:8])=[O:9])[cH:4][cH:5][cH:6]1.[Cl:10][S:11](=[O:13])([N:14]=[C:15]=[O:12])=[O:16].[Na+:22].[Na+:23].[O-:24][C:25](=[O:26])[O-:27]>>[CH3:1][n:2]1[c:3]([C:7]([CH3:8])=[O:9])[cH:4][c:5]([C:15]#[N:14])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccn1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C=NS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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CC(=O)c1cc(C#N)cn1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |